

Adavosertib: A Technical Review of a First-in-Class WEE1 Inhibitor

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Adavosertib (also known as MK-1775 or AZD1775) is a potent and selective, first-in-class, orally bioavailable small-molecule inhibitor of the WEE1 kinase.[1][2] WEE1 is a crucial gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[3][4] By inhibiting WEE1, Adavosertib abrogates this checkpoint, forcing cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and subsequent apoptosis.[3][5] This mechanism of action is particularly effective in tumors with defects in the G1 checkpoint, most notably those with p53 mutations, creating a synthetic lethal relationship.[3][5] Initially developed by Merck & Co., Inc., and later by AstraZeneca, Adavosertib has been extensively evaluated in numerous clinical trials as both a monotherapy and in combination with DNA-damaging agents like chemotherapy and radiation. [6][7] This review provides a comprehensive overview of the historical context, mechanism of action, and key quantitative data from preclinical and clinical studies of Adavosertib.

Historical Context and Development

The development of Adavosertib is rooted in the understanding of cell cycle regulation and the concept of synthetic lethality in cancer therapy. WEE1 kinase was identified as a critical regulator of the G2/M checkpoint, making it an attractive target for cancer drug discovery for over a decade.[7] The strategy behind targeting WEE1 is based on the premise that many cancer cells, particularly those with p53 mutations, are deficient in the G1 DNA damage

Foundational & Exploratory





checkpoint and are therefore heavily reliant on the G2 checkpoint for DNA repair and survival. [2][5]

Adavosertib emerged as a lead candidate from these discovery efforts.[7] Preclinical studies demonstrated its ability to sensitize tumor cells to cytotoxic agents.[8] Subsequently, Adavosertib has been the subject of over 50 completed or ongoing clinical studies, exploring its safety and efficacy as a single agent and in combination with various cancer therapies.[7] These trials have investigated Adavosertib in a wide range of solid tumors, including ovarian, lung, and pancreatic cancers, as well as in pediatric malignancies.[8][9][10][11]

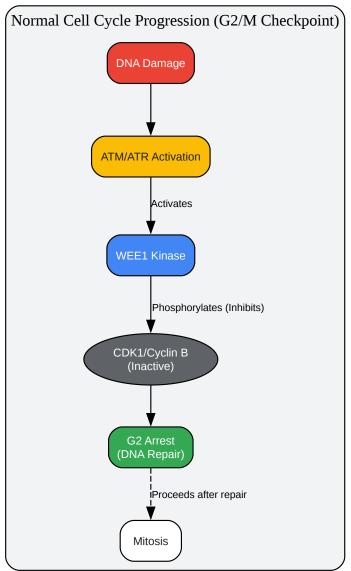
Mechanism of Action: The WEE1 Signaling Pathway

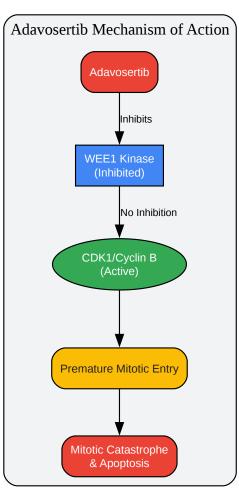
WEE1 is a tyrosine kinase that negatively regulates the activity of Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[5][12] In response to DNA damage, WEE1 phosphorylates CDK1 at the Tyr15 and Thr14 residues, which inhibits the CDK1/Cyclin B complex and halts the cell cycle at the G2 phase.[12][13] This pause allows time for DNA repair mechanisms to operate.

Adavosertib is an ATP-competitive inhibitor of WEE1 kinase.[1] By binding to the ATP-binding pocket of WEE1, Adavosertib prevents the phosphorylation of CDK1.[3] This leads to the sustained activation of the CDK1/Cyclin B complex, overriding the G2 checkpoint and forcing the cell to enter mitosis prematurely, despite the presence of DNA damage.[3] This forced mitotic entry in cells with significant DNA damage results in a lethal outcome known as mitotic catastrophe.[3][4]

The efficacy of Adavosertib is significantly enhanced in cancer cells with a deficient p53 pathway.[3] p53 is a critical regulator of the G1 checkpoint. In its absence, cells are unable to arrest in the G1 phase to repair DNA damage and become heavily dependent on the WEE1-mediated G2 checkpoint for survival. By inhibiting WEE1 in p53-deficient cells, Adavosertib effectively removes the last line of defense against DNA damage, leading to selective cancer cell death.[3][5]







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WEE1 Signaling and Adavosertib's Mechanism.

Quantitative Data Summary In Vitro Potency



Parameter	Value	Cell Line/Assay Condition	Reference
IC50	5.2 nM	Cell-free assay	[1]
EC50 (CDC2Y15 phosphorylation)	49 nM	WiDr cells (mutated p53)	[1]
EC50 (Induced CDC2 phosphorylation)	82 nM	WiDr cells	[1]
EC50 (Cell cycle arrest)	81 nM	WiDr cells	[1]

Pharmacokinetic Properties in Humans



Parameter	Value	Dosing Schedule	Study Population	Reference
Time to Max. Concentration (Tmax)	2.2–4.1 h	Monotherapy, various schedules	Advanced solid tumors	[9]
Mean Half-life (t1/2)	5–12 h	Monotherapy, various schedules	Advanced solid tumors	[9]
Cmax (125 mg bid)	256.7 nmol/L	5 days on, 9 days off	Advanced solid tumors	[9]
AUC0-10 (125 mg bid)	1658.8 h <i>nmol/L</i>	5 days on, 9 days off	Advanced solid tumors	[9]
Cmax (150 mg bid)	464.3 nmol/L	5 days on, 9 days off	Advanced solid tumors	[9]
AUC0-10 (150 mg bid)	3228.0 hnmol/L	5 days on, 9 days off	Advanced solid tumors	[9]
Cmax (300 mg qd)	819.4 nmol/L	5 days on, 2 days off	Advanced solid tumors	[9]
AUC0-10 (300 mg qd)	5340.4 h*nmol/L	5 days on, 2 days off	Advanced solid tumors	[9]

Clinical Efficacy (Monotherapy and Combination Therapy)



Indication	Treatment Regimen	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progressio n-Free Survival (PFS)	Reference
Advanced Solid Tumors (Monotherapy)	Various schedules	3.4%	48.4%	2.7 months	[9]
Refractory Solid Tumors with CCNE1 Amplification (Monotherapy)	Adavosertib	27%	-	6.3 months (in ovarian cancer subset)	[10]
Platinum- Resistant/Ref ractory High- Grade Serous Ovarian Cancer	Adavosertib + Gemcitabine	-	-	4.6 months	[7]
Platinum- Sensitive TP53-Mutant Ovarian Cancer	Adavosertib + Chemotherap y	66.1%	-	7.9 months	[7]
Relapsed Solid Tumors (Pediatric)	Adavosertib + Irinotecan	1 confirmed PR	Prolonged SD in 2 patients	-	[8]

Experimental Protocols In Vitro WEE1 Kinase Inhibition Assay



A representative protocol for determining the in vitro potency of Adavosertib against WEE1 kinase is as follows:

- Reaction Mixture Preparation: Prepare a kinase reaction buffer containing 10 μM ATP, 1.0 μCi of [y-33P]ATP, and 2.5 μg of poly(Lys, Tyr) as a substrate.
- Compound Dilution: Create a series of increasing concentrations of Adavosertib.
- Kinase Reaction: Add recombinant human WEE1 to the reaction mixture in the presence of the various concentrations of Adavosertib.
- Incubation: Incubate the reaction at 30°C for 30 minutes.
- Substrate Trapping: Trap the radiolabeled substrate on MultiScreen-PH plates.
- Quantification: Measure the radioactivity incorporated into the substrate using a liquid scintillation counter.
- Data Analysis: Calculate the IC50 value, which is the concentration of Adavosertib that inhibits 50% of the WEE1 kinase activity.[1]

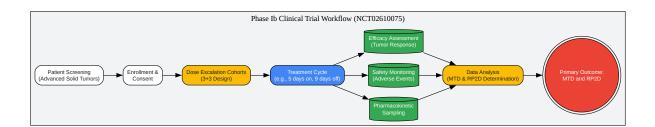
Phase Ib Monotherapy Clinical Trial Protocol (NCT02610075)

This protocol outlines a dose-finding study for Adavosertib monotherapy in patients with locally advanced or metastatic solid tumors.

- Patient Eligibility: Enroll patients with confirmed locally advanced or metastatic solid tumors who have progressed on standard therapies.
- · Dosing Cohorts and Schedules:
 - Schedule 1 (5/9): Adavosertib administered once daily (qd) or twice daily (bid) for 5 consecutive days followed by 9 days off, in 14-day cycles. Doses explored: 125 mg bid, 150 mg bid, 200 mg qd, 250 mg qd, and 300 mg qd.



- Schedule 2 (5/2): Adavosertib administered once daily for 5 consecutive days followed by
 2 days off, either weekly or for 2 out of 3 weeks, in 21-day cycles.
- Primary Objective: To determine the Maximum Tolerated Dose (MTD) and the Recommended Phase II Dose (RP2D).
- Assessments:
 - Safety: Monitor for adverse events (AEs) throughout the study.
 - Efficacy: Evaluate tumor response using standard imaging criteria.
 - Pharmacokinetics: Collect blood samples at specified time points (pre-dose on days 1 and 5 of cycle 1, and at 1, 2, 4, 6, 8, 10, and 24 hours post-dose) to determine Cmax and AUC.
- Supportive Care: Mandatory antiemetic prophylaxis with a serotonin 5-HT3 antagonist (e.g., ondansetron 8 mg bid) before each Adavosertib dose. Oral dexamethasone 4 mg may be given on day 1 of each dosing period.
- Treatment Duration: Patients continue treatment until disease progression, unacceptable toxicity, or other discontinuation criteria are met.[9]



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Workflow for a Phase Ib Adayosertib Trial.

Conclusion

Adavosertib remains a promising therapeutic agent that exemplifies the potential of targeting cell cycle checkpoints in cancer. Its mechanism of action, which induces synthetic lethality in p53-deficient tumors, provides a clear rationale for its use in specific patient populations. The extensive clinical evaluation of Adavosertib has provided a wealth of data on its safety, pharmacokinetics, and efficacy, both as a monotherapy and in combination with DNA-damaging agents. While further studies are needed to optimize its therapeutic application and identify predictive biomarkers, Adavosertib represents a significant advancement in the field of targeted cancer therapy and continues to be an important tool for researchers and clinicians.

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